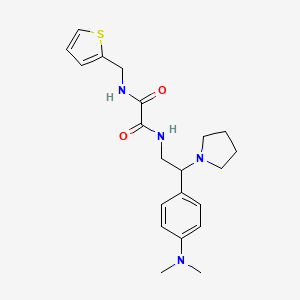
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H30N4O2, with a molecular weight of approximately 362.48 g/mol. Its structure features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit several pharmacological effects:
- Analgesic Properties : The compound has shown potential in pain relief applications, suggesting its utility in pain management therapies.
- Anti-inflammatory Effects : Initial assessments indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Some derivatives of oxalamides have been reported to exhibit anticancer activities, and further research is warranted to explore this aspect for the specific compound .
Understanding the mechanisms through which this compound exerts its effects is crucial. Current hypotheses suggest that it may interact with various biological targets, including:
- Receptors : The compound may bind to specific receptors involved in pain and inflammation pathways.
- Enzymatic Inhibition : It might inhibit enzymes related to inflammatory responses or cancer cell proliferation.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds within the same chemical framework. Key findings include:
- Analgesic Testing : In animal models, compounds structurally related to this compound demonstrated significant analgesic effects when tested using the formalin test model.
- Anti-inflammatory Studies : A study highlighted that compounds with similar oxalamide structures exhibited reduced paw edema in rat models, indicating anti-inflammatory potential.
- Anticancer Activity : Research on related oxalamides showed promising results in inhibiting cancer cell lines, particularly through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24(2)17-9-7-16(8-10-17)19(25-11-3-4-12-25)15-23-21(27)20(26)22-14-18-6-5-13-28-18/h5-10,13,19H,3-4,11-12,14-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGGEAYWJJBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














